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Chemical and Pharmacological Profile of Dimoxamine

The table below summarizes the core identification and known properties of Dimoxamine for researcher

reference.

Property

Description

Systematic Name
Other Names
Molecular Formula
Molecular Weight

Hydrochloride Salt
Formula

Drug Class

1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine [1]

Ariadne; BL-3912; 4C-D; 4C-DOM [1]

C13H21NO: (Free base) [1]

223.316 g/mol (Free base) [1]

C13H22CINO:2 [2]

Serotonin 5-HT2 receptor partial agonist; Non-hallucinogenic phenethylamine

[1] [3]
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Property Description

Therapeutic Interest Antidepressant; potential treatment for Parkinson's disease and schizophrenia
(based on historical clinical observations) [3]

Known Pharmacological Mechanisms

Dimoxamine acts as a partial agonist at serotonin receptors, with a primary affinity for the 5-HT2A receptor.
Its key differentiator from related compounds (like DOM) is its lower signaling efficacy, which is believed to

be the reason for its lack of hallucinogenic effects despite engaging the same primary receptor [3]. The

following diagram illustrates its core signaling mechanism.
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The pharmacological profile is further detailed by its binding affinity (Ki) for various receptors. The

following table provides quantitative data from a 2023 study.

Table 2: In Vitro Receptor Binding Affinity and Functional Activity of Dimoxamine (Ariadne) [3]
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Affinity (Ki, Functional Activity
Receptor | Transporter Notes
nM) (ECs0, NM)
5-HT2A 120 39 - 1,300 Partial agonist; primary
target [3].
5-HT2B >10,000 217 - >32,000 Agonist [3].
5-HT2C Not Disclosed 120 - 582 Agonist [3].
(ND)
5-HT:A >10,000 656 Agonist [3].
Monoamine Transporters >10,000 >50,000 (ICso) Essentially no activity

(SERT, NET, DAT)

[3].

Proposed Protocol for Pharmacokinetic Studies

Since specific PK data for Dimoxamine hydrochloride in the public domain is scarce, this protocol is

constructed based on standard pharmacokinetic principles and the general research approach for CNS-active

small molecules [4].

Analytical Method Development and Validation

e Objective: To develop a sensitive, specific, and validated bioanalytical method for quantifying
Dimoxamine in biological matrices (e.g., plasma, brain tissue).

¢ Suggested Technique: Ultra High-Performance Liquid Chromatography with Tandem Mass
Spectrometry (UHPLC-MS/MS), following approaches used for similar amines [5].

o Key Parameters: Validate for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, and stability
under storage and processing conditions.

Preclinical Pharmacokinetic Study Design

¢ Objective: To characterize the basic ADME properties of Dimoxamine hydrochloride in relevant

animal models.
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e Species: Typically one rodent (e.g., rat) and one non-rodent (e.g., minipig or non-human primate)
species [4].

e Dosing: Administer via the intended clinical route (e.g., oral) and intravenously (V) to determine
absolute bioavailability. The 1V dose is critical for calculating fundamental PK parameters [4].

e Sample Collection: Collect serial blood/plasma samples at predetermined time points post-dose. For
CNS-targeted drugs, collect brain tissue at various times to determine brain-to-plasma ratio.

o Data Analysis: Use non-compartmental analysis (NCA) to determine key parameters as outlined
below.

Table 3: Key Pharmacokinetic Parameters to Assess in Preclinical Studies

Parameter Description Significance

Cmax Maximum observed plasma concentration Indicates peak exposure and potential for
acute effects/toxicity.

Tmax Time to reach Cmax Reflects the rate of absorption.

AUCo-t Area under the concentration-time curve Measure of total systemic exposure.
from zero to last time point

til2 Terminal elimination half-life Informs dosing frequency.

vd Volume of Distribution Indicates extent of tissue distribution outside
the central compartment.

CL Clearance Indicates the body's efficiency in eliminating
the drug.
F Bioavailability Fraction of the administered dose that

reaches systemic circulation.

Proposed Experimental Workflow

The overall flow of a comprehensive PK study program can be visualized as follows.
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Important Considerations for Researchers

¢ Re-Establishing Research: As Dimoxamine is an older investigational compound, researchers must
essentially restart its pharmacological profiling. The available historical data from the 1970s trials
provides a strong rationale but requires modern validation [1] [3].

¢ Focus on PK/PD Relationship: Given its unique mechanism (non-hallucinogenic 5-HT2A agonism),
it is crucial to link PK data with PD endpoints. In animal models, this could include measuring its
effects on the head-twitch response (minimal expected) and in models of Parkinson's disease or
depression [3].

¢ Metabolite Identification: The metabolism of Dimoxamine is not detailed in the available literature.
Early-stage PK studies should include efforts to identify major metabolites and assess their potential
activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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